[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid
Description
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h1-5H,6,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKJHOYDQUYSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazole Core
The 1,2,4-triazole ring is typically synthesized by cyclizing thiosemicarbazide precursors. A common approach involves reacting phenylhydrazine with thiourea derivatives under acidic conditions:
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Reaction of Phenylhydrazine with Ethyl Thiooxamate :
Phenylhydrazine reacts with ethyl thiooxamate in ethanol under reflux to form a thiosemicarbazide intermediate. Cyclization is induced via hydrochloric acid (HCl), yielding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.Key Conditions :
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Solvent: Ethanol
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Temperature: Reflux (78°C)
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Catalyst: Concentrated HCl
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Mechanism and Byproduct Management
The cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by dehydration. Byproducts such as unreacted starting materials and oligomers are removed via recrystallization in ethanol/water mixtures.
Introduction of the Thio-Acetic Acid Group
Nucleophilic Substitution
The thiol group (-SH) at position 3 of the triazole reacts with α-haloacetic acid derivatives to form the thioether linkage:
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Reaction with Chloroacetic Acid :
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol is treated with chloroacetic acid in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution:Optimization Insights :
Alternative Coupling Strategies
In anhydrous conditions, carbodiimide coupling agents (e.g., DCC) can link mercaptoacetic acid to the triazole-thiol. However, this method is less common due to higher costs and side reactions.
Protection-Deprotection Strategies
Amino Group Protection
The amino group at position 4 is susceptible to oxidation and undesired side reactions. Acetylation using acetic anhydride under mild conditions temporarily protects the amine:
Deprotection : Hydrolysis with dilute HCl (1 M) regenerates the free amine post-functionalization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (1:1) | Maximizes solubility of polar intermediates |
| Temperature | 70°C | Balances reaction rate and byproduct formation |
| Reaction Time | 4–6 hours | Ensures >90% conversion |
Catalytic Enhancements
Adding catalytic quantities of potassium iodide (KI) accelerates the substitution step by stabilizing the transition state.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit promising antimicrobial activities. A notable research article synthesized several derivatives and evaluated their effectiveness against various bacterial and fungal strains. The results indicated that certain compounds showed significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| (E)-4-(4-chloronaphthalen-1-yl methylene amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Escherichia coli | 12 |
| 3-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)-2-(4-methoxynaphthalen-1-yl)thiazolidin-4-one | Candida albicans | 15 |
| (E)-4-(4-methoxynaphthalen-1-yl) methylene amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Pseudomonas aeruginosa | 10 |
These findings highlight the potential of triazole derivatives as effective antimicrobial agents and suggest that further structural modifications could enhance their efficacy.
Antioxidant Activity
In addition to their antimicrobial properties, some triazole derivatives have been evaluated for their antioxidant activity. Research indicates that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity of Triazole Derivatives
| Compound Name | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| (E)-4-(4-methoxynaphthalen-1-yl) methylene amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | 78 | 85 |
| 3-(3-mercapto-5-methyltriazolyl)-2-(naphthalenesulfonamide) | 65 | 70 |
These results suggest that triazole derivatives could serve as potent antioxidants in pharmaceutical formulations aimed at combating oxidative damage.
Therapeutic Applications
The therapeutic potential of [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid extends beyond antimicrobial and antioxidant activities. The compound has been explored for its role in anti-inflammatory processes and as a possible treatment for various diseases due to its ability to inhibit specific enzymes involved in inflammation .
Mechanism of Action
The mechanism of action of [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It is believed to target enzymes involved in cell wall synthesis, leading to the disruption of bacterial and fungal cell integrity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 4 and 5 of the triazole core, which critically modulate biological activity and physicochemical properties:
Key Observations :
- Position 4: Amino groups (target compound) enhance polarity and hydrogen-bonding capacity compared to bulky aryl groups (e.g., cyclopropylnaphthalenyl in Lesinurad) or simple hydrogen (as in dimethoxyphenyl derivatives) .
- Position 5 : Phenyl groups (target compound) favor aromatic interactions, while bromo (Lesinurad) or heterocyclic substituents (thiophene/furan) alter electronic properties and target specificity .
Key Observations :
- The target compound lacks reported synthetic data, but analogs like 7a () and 1.1 () demonstrate moderate-to-high yields (75–83%) and melting points influenced by substituent bulk/polarity .
- Lesinurad’s industrial synthesis emphasizes cost and toxicity challenges, resolved via optimized routes .
Key Observations :
- The target compound’s amino-phenyl substitution aligns with superoxide scavenging (anti-inflammatory), whereas Lesinurad’s bromo-cyclopropylnaphthalenyl group enables URAT1 inhibition .
- Antimicrobial activity in dimethoxyphenyl derivatives () contrasts with the target’s focus on inflammation, underscoring substituent-driven selectivity.
Biological Activity
[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid, a derivative of the 1,2,4-triazole scaffold, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with acetic acid derivatives. The synthesis typically involves:
- Formation of Triazole Thiol : The initial step includes the cyclization of hydrazine with carbon disulfide to yield the triazole thiol.
- Acylation : The thiol group is then acylated with acetic acid to form this compound.
Characterization techniques such as FTIR, NMR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole exhibit promising antimicrobial properties. For instance:
- In vitro Studies : Compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to standard antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 25 |
| B | S. aureus | 30 |
These findings suggest that the triazole derivatives may serve as potential candidates for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro assays on human cancer cell lines such as HCT116 (colon cancer) showed that certain derivatives exhibited IC50 values comparable to well-known chemotherapeutics like doxorubicin. For instance:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 5.0 | HCT116 |
| B | 10.0 | MCF7 |
The mechanism of action appears to involve inhibition of key enzymes involved in cancer cell proliferation .
Antioxidant Activity
Antioxidant properties have been assessed using DPPH and ABTS radical scavenging assays:
- Radical Scavenging Capacity : The synthesized compounds showed varying degrees of antioxidant activity with IC50 values ranging from 0.5 to 1.5 µg/mL.
| Compound | IC50 (µg/mL) |
|---|---|
| A | 0.74 |
| B | 1.08 |
These results indicate that triazole derivatives could be effective in mitigating oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study focused on the antimicrobial activity of various triazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced activity against resistant bacterial strains .
- Anticancer Mechanisms : Research into the anticancer mechanisms revealed that these compounds could inhibit histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid, and how are intermediates characterized?
- Methodology : The compound is typically synthesized by reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with sodium monochloroacetate in aqueous medium, followed by acidification with acetic acid. Key intermediates, such as the thiol precursor, are purified via recrystallization, and structural confirmation is achieved through elemental analysis, IR spectroscopy, and chromatographic purity checks .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
- Methodology : Antimicrobial assays involve determining minimum inhibitory concentrations (MICs) against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) using broth microdilution methods. Activity is often benchmarked against standard drugs like ciprofloxacin or fluconazole .
Q. What analytical techniques are used to confirm the structure and purity of the compound?
- Methodology : IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ stretches), while elemental analysis verifies C, H, N, and S content. Chromatographic methods (HPLC/TLC) assess purity, and mass balance studies ensure degradation products are accounted for during stability testing .
Advanced Research Questions
Q. How can researchers address solubility challenges in biological testing of this compound?
- Methodology : Solubility can be enhanced using excipients like sodium starch glycolate (disintegrant) or polyvinylpyrrolidone (binder) in tablet formulations. Wet granulation methods improve dissolution rates, as demonstrated in pharmaco-technological studies optimizing diluents and disintegrants .
Q. What experimental designs resolve contradictions in antiradical activity data between the parent compound and its derivatives?
- Case Study : Antiradical activity (e.g., DPPH scavenging) decreases when the compound is converted to salts (e.g., sodium or morpholine derivatives) due to carboxyl group blocking. To reconcile discrepancies, researchers compare free acid vs. salt forms under standardized pH and concentration conditions .
Q. How is a Graeco-Latin square design applied to optimize tablet formulations containing this compound?
- Methodology : A four-factor Graeco-Latin square evaluates excipient groups (diluents, disintegrants, binders, lubricants). For example, sugar powder (diluent), croscarmellose sodium (disintegrant), and magnesium stearate (lubricant) are tested for friability, disintegration time, and crushing strength .
Q. What strategies ensure stability in degradation studies of this compound under stress conditions?
- Methodology : Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring identifies degradation products. Mass balance analysis confirms total degradation ≤2%, ensuring compliance with ICH guidelines .
Q. How do substituents at the 4-amino position influence structure-activity relationships (SAR) in antimicrobial and antiradical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
